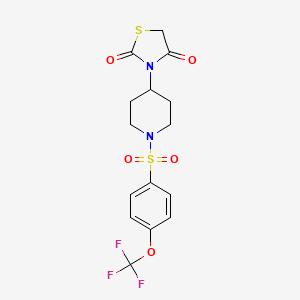
5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a related compound . It’s a solid substance stored in a refrigerator . It has a molecular weight of 202.08 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been discussed in the literature . The reaction was first described by Pictet and Spengler in the year 1911 .Molecular Structure Analysis
The InChI code for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8 (6)9 (11)4-7/h3-4,12H,1-2,5H2 .Chemical Reactions Analysis
While specific chemical reactions for “5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one” are not available, 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a solid substance stored in a refrigerator . It has a molecular weight of 202.08 .科学的研究の応用
1. Synthesis of Complex Compounds
5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one is used in the synthesis of complex organic compounds. For instance, it has been employed in the one-pot synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, which are further transformed into lamellarin G trimethyl ether and lamellarin U (Liermann & Opatz, 2008).
2. Arylation of Tetrahydroisoquinolines
The compound plays a significant role in the arylation of tetrahydroisoquinolines, as demonstrated by a method involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated sp(3) C-H bond arylation (Muramatsu, Nakano, & Li, 2013).
3. Therapeutic Research
In therapeutic research, it has been used to create inhibitors for phenylethanolamine N-methyltransferase, which could have potential therapeutic utility (Demarinis et al., 1981). Additionally, certain derivatives of tetrahydroisoquinoline, which include 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline, have shown antiglioma activity, suggesting potential in cancer treatment (Mohler et al., 2006).
4. Catalytic Asymmetric Synthesis
It is also important in catalytic asymmetric synthesis, particularly in the creation of C1-chiral tetrahydroisoquinolines, which have wide-ranging applications in the synthesis of alkaloid natural products (Liu et al., 2015).
5. Analgesic and Anti-Inflammatory Research
Although slightly outside the specific chemical structure, closely related compounds have been studied for their analgesic and anti-inflammatory effects, indicating the potential of similar compounds in pharmacological applications (Rakhmanova et al., 2022).
6. Potential Antimalarial Agents
1-Aryl-1,2,3,4-tetrahydroisoquinolines, which are related to 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one, have been explored as potential antimalarial agents. Their in vitro antiplasmodial activity and low cytotoxicity highlight the importance of this class of compounds in the search for new therapeutic agents (Hanna et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5,6-dichloro-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVHUZPHJVYZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2817420.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2817421.png)
![2-(2,4-Dichlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]acetamide](/img/structure/B2817422.png)
![6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2817424.png)

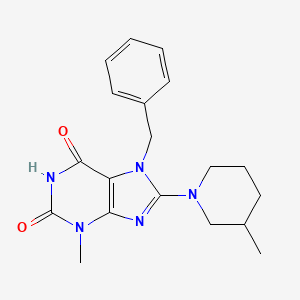
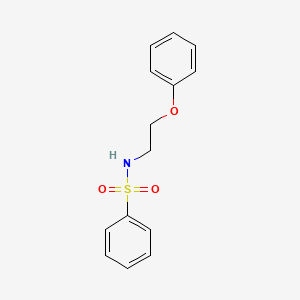
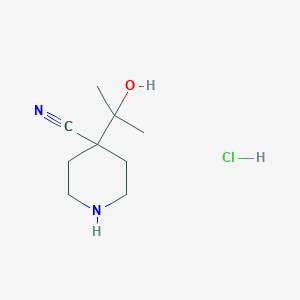
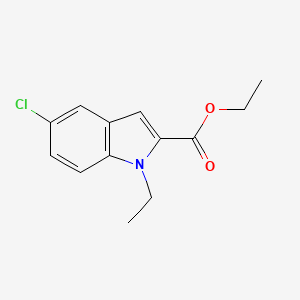
![3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2817434.png)
![4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B2817435.png)

![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine](/img/structure/B2817441.png)
